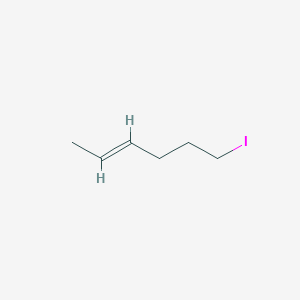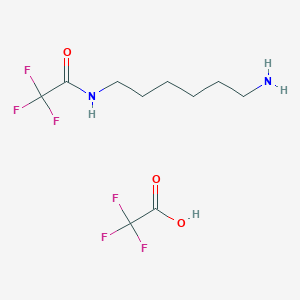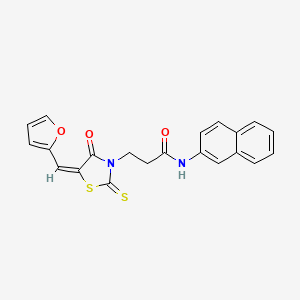
6-Iodo-2-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2-hexene is an organic compound with the molecular formula C6H11I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a hexene chain
Wirkmechanismus
Target of Action
It’s known that iodoalkenes like 6-iodo-2-hexene often participate in various organic reactions, potentially interacting with different molecular targets .
Mode of Action
For instance, they can undergo palladium-catalyzed cross-coupling reactions . In such reactions, the iodine atom in this compound could act as a leaving group, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
Iodoalkenes like this compound can be involved in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight and structure, would likely influence its pharmacokinetic profile .
Result of Action
As an iodoalkene, this compound could potentially participate in various chemical reactions, leading to the formation of new compounds with distinct properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions in which this compound participates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-hexene typically involves the halogenation of 2-hexene. One common method is the addition of iodine to 2-hexene in the presence of a catalyst. Another method involves the use of 5-hexen-1-ol as a starting material, which is first converted to a mesylate intermediate using methanesulfonyl chloride and triethylamine in dichloromethane. This intermediate is then reacted with sodium iodide in acetone under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodo-2-hexene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hexadienes.
Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols using reagents like peroxycarboxylic acids or osmium tetroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Meta-chloroperoxybenzoic acid for epoxidation; osmium tetroxide for dihydroxylation.
Major Products:
Alcohols: Formed from nucleophilic substitution.
Hexadienes: Formed from elimination reactions.
Epoxides and Diols: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
6-Iodo-2-hexene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.
Material Science: Used in the development of novel materials with specific properties.
Chemical Biology: Employed in the study of biological systems and the development of bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
6-Iodo-1-hexene: Similar structure but with the iodine atom on the first carbon.
6-Iodo-1-hexyne: An alkyne analog with a triple bond instead of a double bond.
Comparison:
Reactivity: 6-Iodo-2-hexene is more reactive in substitution reactions compared to 6-Iodo-1-hexene due to the position of the iodine atom.
Applications: While both compounds are used in organic synthesis, this compound is preferred for reactions requiring a double bond, whereas 6-Iodo-1-hexyne is used for reactions involving triple bonds.
Uniqueness: The unique positioning of the iodine atom in this compound allows for specific reactivity patterns and applications not achievable with its analogs.
Eigenschaften
IUPAC Name |
(E)-6-iodohex-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXMKQRGARTAB-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)


![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)
![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)


![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)
![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)

![1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2695352.png)

